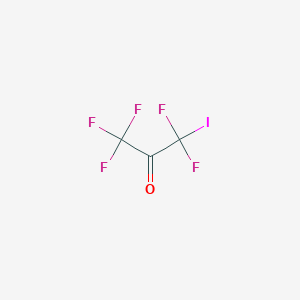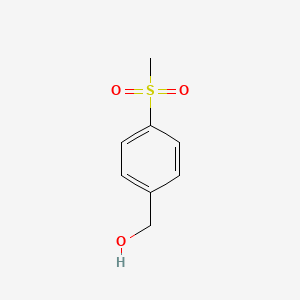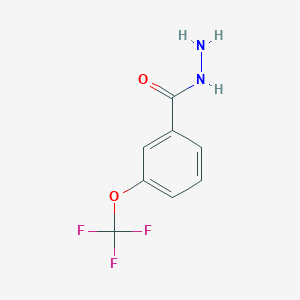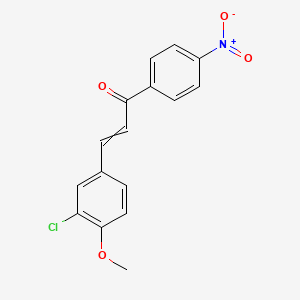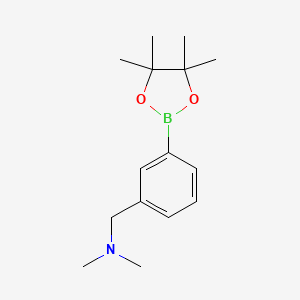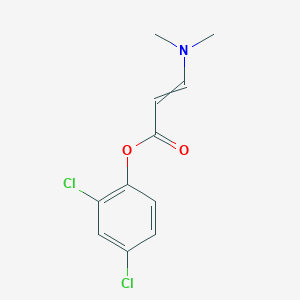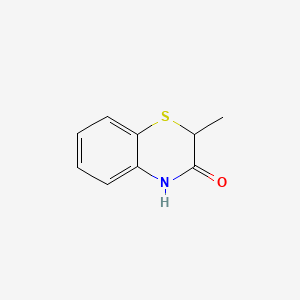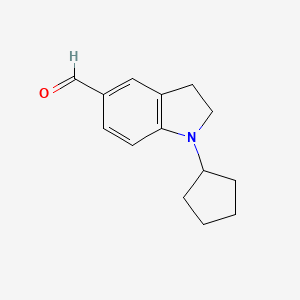
1-Cyclopentyl-2,3-dihydro-1H-indole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyl-2,3-dihydro-1H-indole-5-carbaldehyde (CPDC) is a chemical compound with the molecular formula C14H17NO and a molecular weight of 215.29 g/mol. It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of CPDC consists of a cyclopentyl group attached to an indole ring, which is a significant heterocyclic system in natural products and drugs . The indole ring is further substituted with a carbaldehyde group.Chemical Reactions Analysis
While specific chemical reactions involving CPDC are not detailed in the available literature, indole derivatives are known to participate in various chemical reactions. For instance, they can undergo nucleophilic addition reactions .Wissenschaftliche Forschungsanwendungen
Multicomponent Reactions
Summary of the Application
The compound is used as a precursor in multicomponent reactions (MCRs). MCRs are a type of chemical reaction where three or more reactants combine to form a product.
Methods of Application
In MCRs, this compound would be combined with other reactants in a single step to form a complex product. This is a convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
Results or Outcomes
The use of this compound in MCRs can lead to the generation of biologically active structures . The specific outcomes would depend on the other reactants used in the reaction.
Preparation of Curcumin Derivatives
Summary of the Application
This compound is used as a reactant in the preparation of curcumin derivatives, which have anti-proliferative and anti-inflammatory properties .
Results or Outcomes
The use of this compound in the preparation of curcumin derivatives can lead to the generation of compounds with anti-proliferative and anti-inflammatory properties .
Synthesis of Para-Para Stilbenophanes
Summary of the Application
This compound is used as a reactant in the synthesis of para-para stilbenophanes .
Results or Outcomes
The use of this compound in the synthesis of para-para stilbenophanes can lead to the generation of these complex organic compounds .
Eigenschaften
IUPAC Name |
1-cyclopentyl-2,3-dihydroindole-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-10-11-5-6-14-12(9-11)7-8-15(14)13-3-1-2-4-13/h5-6,9-10,13H,1-4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCJUEVZZWFRFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC3=C2C=CC(=C3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-2,3-dihydro-1H-indole-5-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1307212.png)
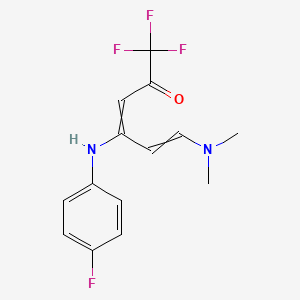
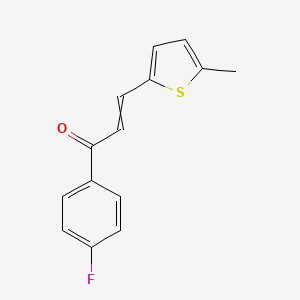
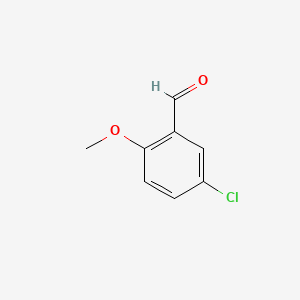
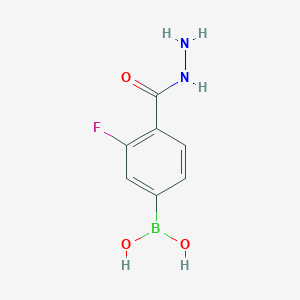
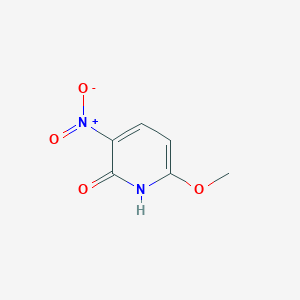
![2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline](/img/structure/B1307240.png)
